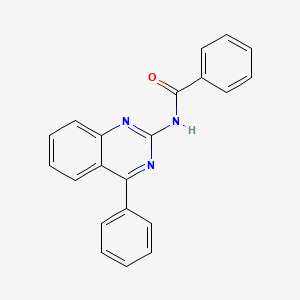
N-(4-phenyl-2-quinazolinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenyl-2-quinazolinyl)benzamide, also known as PBQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBQ belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(4-phenyl-2-quinazolinyl)benzamide also inhibits the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anti-inflammatory and analgesic effects. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have anticonvulsant and neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments. N-(4-phenyl-2-quinazolinyl)benzamide is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(4-phenyl-2-quinazolinyl)benzamide. One potential direction is to investigate the potential of N-(4-phenyl-2-quinazolinyl)benzamide as a treatment for other diseases, such as neurodegenerative disorders. Another direction is to develop more effective methods for administering N-(4-phenyl-2-quinazolinyl)benzamide, such as developing prodrugs or improving its solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(4-phenyl-2-quinazolinyl)benzamide is a promising compound with potential therapeutic applications. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anticancer, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. While N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments, its low toxicity profile and potential efficacy make it a candidate for drug development. Further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
合成方法
N-(4-phenyl-2-quinazolinyl)benzamide can be synthesized by the reaction between 4-phenyl-2-aminobenzamide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields N-(4-phenyl-2-quinazolinyl)benzamide as a yellow crystalline solid with a melting point of 252-254°C and a molecular weight of 324.39 g/mol.
科学研究应用
N-(4-phenyl-2-quinazolinyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the proliferation of cancer cells by regulating the cell cycle.
属性
IUPAC Name |
N-(4-phenylquinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFAASDEMCDBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylquinazolin-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

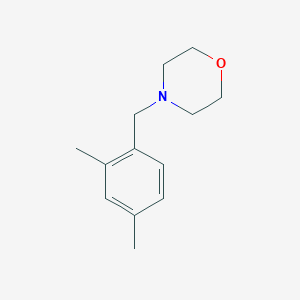
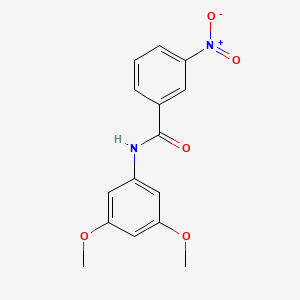
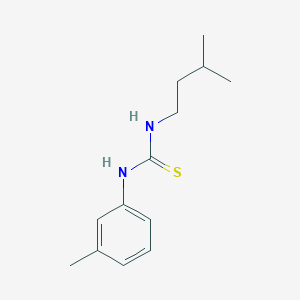

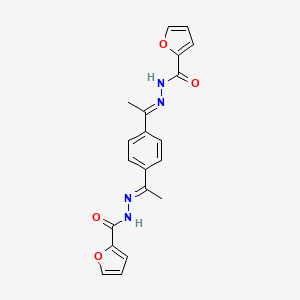


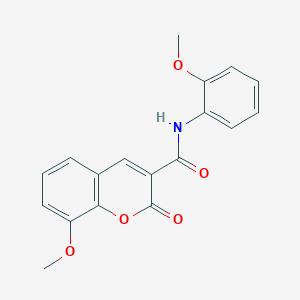
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)